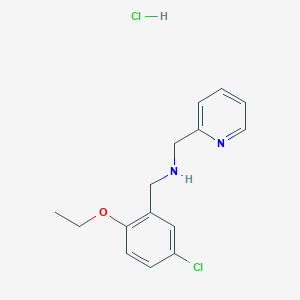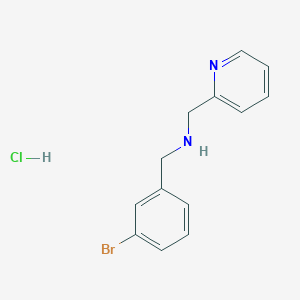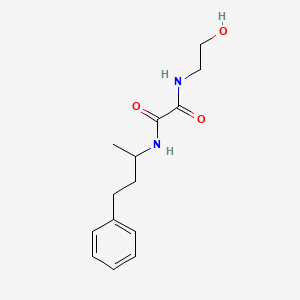
(5-chloro-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(5-chloro-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as CEPM, is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various fields. CEPM is a white crystalline powder that is soluble in water and has a molecular weight of 314.25 g/mol. In
Mechanism of Action
The mechanism of action of CEPM is not fully understood. However, studies have suggested that CEPM exerts its biological effects by binding to specific receptors in cells. CEPM has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, apoptosis, and protein synthesis.
Biochemical and Physiological Effects
CEPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that CEPM inhibits the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, CEPM has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the major advantages of CEPM is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of CEPM is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CEPM. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of CEPM in vivo and to identify the molecular targets of CEPM in cancer cells.
Another area of interest is the development of CEPM-based metal complexes for use in catalysis and biological applications. Further studies are needed to optimize the synthesis of CEPM-based metal complexes and to determine their properties and applications.
Conclusion
In conclusion, CEPM is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various fields. The synthesis method has been optimized to achieve a high yield of CEPM with minimal impurities. CEPM has been studied extensively for its potential applications in metal complex synthesis and as an anticancer agent. The mechanism of action of CEPM is not fully understood, but studies have suggested that it exerts its biological effects by binding to specific receptors in cells. CEPM has various biochemical and physiological effects, and its high purity and stability make it suitable for use in various lab experiments. There are several future directions for research on CEPM, including its potential use as an anticancer agent and the development of CEPM-based metal complexes for use in catalysis and biological applications.
Scientific Research Applications
CEPM has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a ligand in the synthesis of metal complexes. CEPM has been used to synthesize copper(II) and nickel(II) complexes, which have shown promising results in catalysis and biological applications.
CEPM has also been studied for its potential use as an anticancer agent. In vitro studies have shown that CEPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CEPM has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c1-2-19-15-7-6-13(16)9-12(15)10-17-11-14-5-3-4-8-18-14;/h3-9,17H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMFZNXUSLBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4175211.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4175212.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4175224.png)
amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)


![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175247.png)
![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)
![methyl 2-methyl-5-oxo-4-{[(2-oxo-1-pyrrolidinyl)acetyl]amino}-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175258.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4175260.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4175274.png)